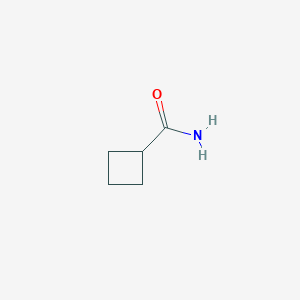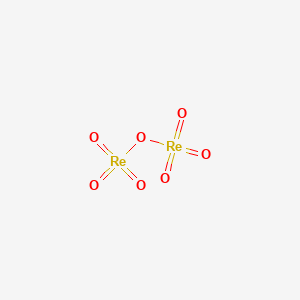
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Vue d'ensemble
Description
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde is a chemical compound with the linear formula C10H16O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS number for this compound is 1423-46-7 .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde include a molecular weight of 152.23 and a XLogP3 of 1.9 . It also has a Hydrogen Bond Acceptor Count of 1 and a Rotatable Bond Count of 1 .Applications De Recherche Scientifique
Gas-Phase Ozonolysis of β-ionone : The study by Zhao & Zou (2016) explored the gas-phase degradation mechanisms of β-ionone with ozone. They found that the addition of ozone to the double bond in the β-ionone side chain forms products like 2-oxopropanal and 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde. These compounds have high potential for forming secondary organic aerosols due to their high polarity and water solubility (Zhao & Zou, 2016).
Prins-type Cyclization Reaction : Nakamura et al. (2009) developed a versatile method for synthesizing derivatives using Prins-type cyclization between aldehydes and cyclohex-3-ene-1,1-dimethanol. This reaction facilitated the production of high-yield cyclization products, showcasing the versatility of such compounds in synthesis (Nakamura et al., 2009).
Selective Oxidation of Carotenoid-derived Aroma Compounds : Litzenburger & Bernhardt (2016) demonstrated that myxobacterial CYP260B1 and CYP267B1 can oxidize carotenoid-derived aroma compounds such as ionones, damascones, and their derivatives. These findings contribute to the understanding of the bioactive properties and chemical synthesis applications of these compounds (Litzenburger & Bernhardt, 2016).
EFSA's Opinion on Genotoxicity : An EFSA panel assessed the genotoxic potential of 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde and concluded that it does not indicate genotoxic potential. This assessment is crucial for its evaluation in flavoring group evaluation (Flavourings, 2011).
Remote Stereocontrol in Ketene-Imine Cycloaddition : Jayaraman et al. (1992) described a method for producing cis-β-lactams using a homochiral bicyclic aldehyde, which is a derivative of the compounds . This process demonstrates the potential of these compounds in asymmetric synthesis (Jayaraman et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLFXYEFLKADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Formyl-3,5,6-trimethyl-3-cyclohexene and 1-formyl-2,4,6-trimethyl-3-cyclohexene | |
CAS RN |
1335-66-6 | |
| Record name | Isocyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyclocitral | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isocyclocitral | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)



